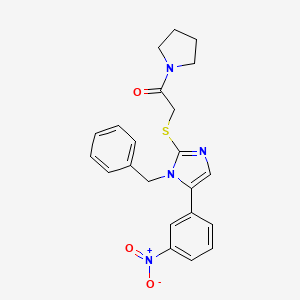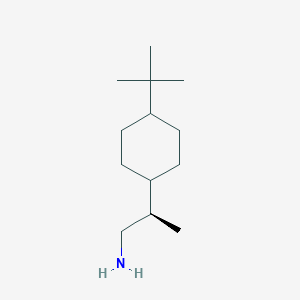
(2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine, also known as tBuCHAMP, is a chiral amine that has gained attention in recent years due to its potential applications in various scientific research fields. This compound displays unique properties that make it useful for studies in areas such as organic synthesis, catalysis, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is not fully understood. However, it is believed to act as a chiral auxiliary or ligand by interacting with other molecules in a stereoselective manner. This interaction can lead to the formation of chiral products with high enantiomeric purity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine. However, it has been reported to display low toxicity and good biocompatibility, making it a potential candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is its ability to selectively form chiral products with high enantiomeric purity. This makes it a valuable tool for studies in various scientific research fields. However, one limitation is its relatively high cost compared to other chiral auxiliaries and ligands.
Zukünftige Richtungen
There are several future directions for the use of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine in scientific research. One potential application is in the synthesis of chiral pharmaceuticals and natural products. Another direction is in the development of new catalytic systems for the enantioselective synthesis of various compounds. Additionally, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine could be explored for use in biomedical applications, such as drug delivery and tissue engineering.
Conclusion:
In conclusion, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a chiral amine that displays unique properties that make it useful for studies in various scientific research fields. Its ability to selectively form chiral products with high enantiomeric purity makes it a valuable tool for organic synthesis, catalysis, and medicinal chemistry. While there is limited information on its biochemical and physiological effects, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine has been reported to display low toxicity and good biocompatibility, making it a potential candidate for use in biomedical applications. With several future directions for its use in scientific research, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a compound worth exploring further.
Synthesemethoden
The synthesis of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine involves the reaction of tert-butylcyclohexylamine with (R)-1-(2-bromoethyl)-2-methylpyrrolidine. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
TBuCHAMP has been used in various scientific research fields due to its unique properties. In organic synthesis, it has been used as a chiral auxiliary for the asymmetric synthesis of various compounds, including amino acids and alkaloids. In catalysis, it has been used as a ligand for the enantioselective hydrogenation of ketones and imines. In medicinal chemistry, it has been used as a building block for the synthesis of potential drug candidates.
Eigenschaften
IUPAC Name |
(2R)-2-(4-tert-butylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h10-12H,5-9,14H2,1-4H3/t10-,11?,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGRFVDJLANML-UNXYVOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

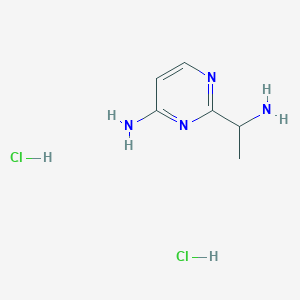
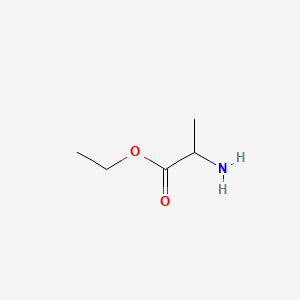
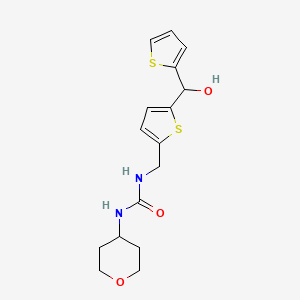
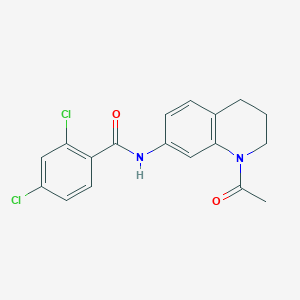
![1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline](/img/structure/B2528168.png)


![3-[[5-[(2-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2528173.png)


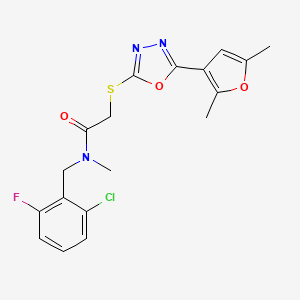
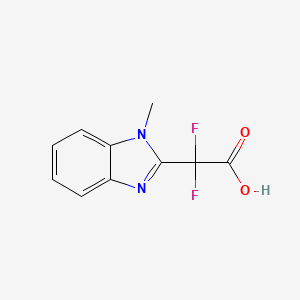
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone](/img/structure/B2528183.png)
